5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide
Overview
Description
5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups This compound includes a piperidine ring, an oxazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving nitrile and carbonyl compounds.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Biological Research: It can be used to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it suitable for developing new materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares the trifluoromethyl and hydroxyl groups but differs in the core structure.
N-(4-trifluoromethylphenyl)-1,2-oxazole-3-carboxamide: Similar in having the oxazole ring and trifluoromethyl-substituted phenyl group but lacks the piperidine ring.
Uniqueness
The uniqueness of 5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring, oxazole ring, and trifluoromethyl-substituted phenyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c19-18(20,21)13-5-3-12(4-6-13)9-22-17(26)16-8-15(27-23-16)11-24-7-1-2-14(25)10-24/h3-6,8,14,25H,1-2,7,9-11H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBVSAIIQAZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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